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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-ol

Cat. No.: B083560 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 1-Isopropylazetidin-3-ol

This technical guide provides a comprehensive overview of the known physicochemical

properties of 1-Isopropylazetidin-3-ol, a key building block in medicinal chemistry. The

document is intended for researchers, scientists, and professionals in drug development,

offering available data and outlining standard experimental protocols for determining key

parameters.

Core Physicochemical Data
Quantitative data for 1-Isopropylazetidin-3-ol is limited in publicly available literature. The

following table summarizes the established properties of the compound. For properties where

specific experimental values are not found, the fields are marked as "Not available," indicating

a need for experimental determination.
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Property Value Source

Molecular Formula C₆H₁₃NO [1][2]

Molecular Weight 115.17 g/mol [1][2]

CAS Number 13156-06-4 [1][2]

Appearance Data not available

Melting Point Data not available

Boiling Point Data not available [1]

pKa Data not available

LogP Data not available

Solubility Data not available

Note: The hydrochloride salt of this compound (1-Isopropylazetidin-3-ol hydrochloride, CAS:

54431-32-2) is a solid with a molecular weight of 151.63 g/mol .[3]

Experimental Protocols for Physicochemical
Characterization
Given the absence of published experimental data for several key properties of 1-
Isopropylazetidin-3-ol, this section details standard methodologies for their determination.

These protocols are widely accepted in the pharmaceutical industry for characterizing small

molecules.

Determination of pKa (Acid Dissociation Constant)
The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a

molecule at a given pH. For 1-Isopropylazetidin-3-ol, the basicity of the azetidine nitrogen is

the key determinant. Potentiometric titration is a precise and straightforward method for pKa

determination.[4][5]

Methodology: Potentiometric Titration[4]
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Sample Preparation: Accurately weigh and dissolve a sample of 1-Isopropylazetidin-3-ol in
deionized water to a known concentration. The ionic strength of the solution is typically

adjusted to a constant value (e.g., 0.01M) using a salt like KCl.

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a

standardized solution of a strong acid (e.g., 0.1M HCl) at a constant temperature (e.g., 25 ±

0.5°C).

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be

determined from the Henderson-Hasselbalch equation, which for a weak base is: pKa = pH +

log([BH+]/[B]), where [BH+] is the concentration of the protonated (ionized) form and [B] is

the concentration of the neutral (unionized) form. The pKa corresponds to the pH at which

the concentrations of the ionized and unionized forms are equal (the half-equivalence point).

Determination of LogP (Octanol-Water Partition
Coefficient)
LogP is the measure of a compound's lipophilicity, which significantly influences its absorption,

distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates

higher lipophilicity, while a negative value indicates higher hydrophilicity.[6] The shake-flask

method is the traditional and most common approach for experimental LogP determination.[7]

Methodology: Shake-Flask Method[7][8]

System Preparation: Prepare a mutually saturated system of 1-octanol and water (or a

suitable buffer like PBS, pH 7.4) by vigorously mixing them and allowing the phases to

separate.

Dissolution: Dissolve a known amount of 1-Isopropylazetidin-3-ol in one of the phases

(typically the one in which it is more soluble).

Partitioning: Combine the solution with a known volume of the other phase in a separatory

funnel or vial. The mixture is then shaken or agitated at a constant temperature for a set

period (e.g., 1-24 hours) to allow the compound to partition between the two phases until

equilibrium is reached.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b083560?utm_src=pdf-body
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.cambridgemedchemconsulting.com/resources/physiochem/logD.html
https://www.cambridgemedchemconsulting.com/resources/physiochem/logD.html
https://www.researchgate.net/publication/49857189_A_Method_for_Measuring_the_Lipophilicity_of_Compounds_in_Mixtures_of_10
https://www.benchchem.com/product/b083560?utm_src=pdf-body
https://www.cambridgemedchemconsulting.com/resources/physiochem/logD.html
https://www.researchgate.net/publication/49857189_A_Method_for_Measuring_the_Lipophilicity_of_Compounds_in_Mixtures_of_10
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and

aqueous layers.

Concentration Analysis: Carefully sample each phase and determine the concentration of the

compound using a suitable analytical technique, such as HPLC-UV or LC-MS.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value: LogP = log10([Compound]octanol / [Compound]aqueous).[9]

The workflow for this protocol is visualized in the diagram below.
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Caption: Workflow for LogP Determination via the Shake-Flask Method.
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Determination of Aqueous Solubility
Solubility is a critical property that affects a drug's bioavailability.[10] It can be measured using

thermodynamic or kinetic methods. Thermodynamic solubility is considered the "gold standard"

as it measures the concentration of a saturated solution at equilibrium.[11]

Methodology: Thermodynamic Solubility (Shake-Flask Method)[12]

Suspension Preparation: Add an excess amount of solid 1-Isopropylazetidin-3-ol to a

known volume of an aqueous medium (e.g., distilled water, PBS pH 7.4) in a sealed vial.

Equilibration: Agitate the suspension in a temperature-controlled shaker bath (e.g., 25°C or

37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached

between the dissolved and undissolved solid.[11][12]

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

Analysis: Determine the concentration of the dissolved compound in the clear

supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.

Result: The measured concentration represents the thermodynamic solubility of the

compound under the specified conditions.

Logical Relationships in Physicochemical Profiling
The physicochemical properties of a molecule are interconnected and collectively influence its

"drug-like" potential. The following diagram illustrates the logical flow from basic molecular

properties to key ADME-related characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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